molecular formula C14H19N5O3 B11020243 1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

1,3-dimethyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11020243
M. Wt: 305.33 g/mol
InChI Key: KPHDXFCOIMSTAL-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-7-(2-OXO-2-PIPERIDINOETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound belonging to the purine family This compound is known for its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-7-(2-OXO-2-PIPERIDINOETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Methyl Groups: Methylation of the purine core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.

    Attachment of the Piperidinoethyl Group: The piperidinoethyl group is introduced through a nucleophilic substitution reaction using piperidine and an appropriate alkylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-7-(2-OXO-2-PIPERIDINOETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Piperidine and alkylating agents in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

1,3-DIMETHYL-7-(2-OXO-2-PIPERIDINOETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-7-(2-OXO-2-PIPERIDINOETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

1,3-DIMETHYL-7-(2-OXO-2-PIPERIDINOETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine, theophylline, and theobromine, this compound has a piperidinoethyl group, which may enhance its interaction with certain molecular targets and increase its potential therapeutic applications.

Properties

Molecular Formula

C14H19N5O3

Molecular Weight

305.33 g/mol

IUPAC Name

1,3-dimethyl-7-(2-oxo-2-piperidin-1-ylethyl)purine-2,6-dione

InChI

InChI=1S/C14H19N5O3/c1-16-12-11(13(21)17(2)14(16)22)19(9-15-12)8-10(20)18-6-4-3-5-7-18/h9H,3-8H2,1-2H3

InChI Key

KPHDXFCOIMSTAL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N3CCCCC3

Origin of Product

United States

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